molecular formula C10H19NO4S B12806610 Boc-L-Cys(Et)-OH

Boc-L-Cys(Et)-OH

Cat. No.: B12806610
M. Wt: 249.33 g/mol
InChI Key: IBCCMMVPGKVLAX-UHFFFAOYSA-N
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Description

Boc-Cys(Et)-Oh: , also known as tert-butyloxycarbonyl-S-ethyl-L-cysteine, is a derivative of the amino acid cysteine. It is commonly used in peptide synthesis as a protecting group for the thiol group of cysteine. The tert-butyloxycarbonyl group protects the amino group, while the ethyl group protects the thiol group, allowing for selective deprotection and further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyloxycarbonyl-S-ethyl-L-cysteine typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the amino group using tert-butyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The thiol group is then protected by reacting with ethyl bromide in the presence of a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of tert-butyloxycarbonyl-S-ethyl-L-cysteine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyloxycarbonyl-S-ethyl-L-cysteine can undergo oxidation reactions to form disulfides. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or iodine.

    Reduction: The disulfide bonds formed can be reduced back to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-butyloxycarbonyl-S-ethyl-L-cysteine is used as a building block in peptide synthesis. It allows for the selective protection and deprotection of the thiol group, facilitating the synthesis of complex peptides and proteins .

Biology: In biological research, tert-butyloxycarbonyl-S-ethyl-L-cysteine is used to study protein structure and function. It is employed in the synthesis of modified peptides and proteins for biochemical assays and structural studies .

Medicine: In medicine, tert-butyloxycarbonyl-S-ethyl-L-cysteine is used in the development of therapeutic peptides and proteins. It is also used in the synthesis of antibody-drug conjugates, which are targeted therapies for cancer treatment .

Industry: In the industrial sector, tert-butyloxycarbonyl-S-ethyl-L-cysteine is used in the production of pharmaceuticals and biotechnological products. It is also used in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyloxycarbonyl-S-ethyl-L-cysteine involves the protection of the amino and thiol groups of cysteine. The tert-butyloxycarbonyl group protects the amino group, preventing unwanted reactions during peptide synthesis. The ethyl group protects the thiol group, allowing for selective deprotection and further functionalization. This selective protection and deprotection enable the synthesis of complex peptides and proteins with high precision .

Comparison with Similar Compounds

  • tert-butyloxycarbonyl-S-methyl-L-cysteine
  • tert-butyloxycarbonyl-S-benzyl-L-cysteine
  • tert-butyloxycarbonyl-S-phenyl-L-cysteine

Comparison:

  • tert-butyloxycarbonyl-S-methyl-L-cysteine: Similar to tert-butyloxycarbonyl-S-ethyl-L-cysteine but with a methyl group instead of an ethyl group. It offers similar protection but may have different reactivity and steric properties.
  • tert-butyloxycarbonyl-S-benzyl-L-cysteine: Contains a benzyl group, providing bulkier protection compared to the ethyl group. It is used when more steric hindrance is required.
  • tert-butyloxycarbonyl-S-phenyl-L-cysteine: Contains a phenyl group, offering aromatic protection. It is used in specific applications where aromatic interactions are desired .

Conclusion

tert-butyloxycarbonyl-S-ethyl-L-cysteine is a versatile compound used in peptide synthesis, biological research, medicine, and industry. Its unique properties and selective protection make it an essential building block in the synthesis of complex peptides and proteins. The compound’s ability to undergo various chemical reactions and its applications in different fields highlight its significance in scientific research and industrial production.

Properties

IUPAC Name

3-ethylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-5-16-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCCMMVPGKVLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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